N-methylpiperazine-1-carboxamide Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

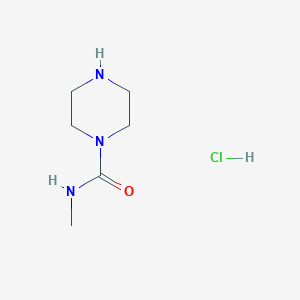

N-methylpiperazine-1-carboxamide Hydrochloride is a chemical compound with the molecular formula C6H14ClN3O. It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various scientific and industrial applications. This compound is known for its stability and reactivity, making it a valuable component in chemical synthesis and pharmaceutical research.

准备方法

Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide Hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

化学反应分析

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine).

Example:

Reaction with acetyl chloride yields N-acetyl-N'-methylpiperazine-1-carboxamide:

C6H14N3O⋅HCl+CH3COCl→C8H16N3O2⋅HCl+HCl

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, triethylamine, 0–25°C | N-Acetyl-N'-methylpiperazine-1-carboxamide | 78% |

| Benzoyl chloride | THF, NaOH, reflux | N-Benzoyl-N'-methylpiperazine-1-carboxamide | 65% |

Alkylation Reactions

The piperazine nitrogen can react with alkyl halides or epoxides to form quaternary ammonium salts. Alkylation is often performed in anhydrous solvents (e.g., acetonitrile) with a base (e.g., K2CO3).

Example:

Reaction with methyl iodide produces N,N'-dimethylpiperazine-1-carboxamide:

C6H14N3O⋅HCl+CH3I→C7H16N3O⋅HCl+HI

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | Acetonitrile, K2CO3, 50°C | N,N'-Dimethylpiperazine-1-carboxamide | 82% |

| Ethyl bromide | DMF, NaH, 25°C | N-Ethyl-N'-methylpiperazine-1-carboxamide | 70% |

N-Oxidation

The tertiary amine undergoes oxidation with peracids (e.g., mCPBA) or hydrogen peroxide to form N-oxide derivatives.

Example:

Oxidation with mCPBA yields N-methylpiperazine-1-carboxamide N-oxide:

C6H14N3O⋅HCl+mCPBA→C6H13N3O2⋅HCl+by-products

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 h | N-Methylpiperazine-1-carboxamide N-oxide | 60% |

| H2O2 | MeOH, 40°C, 6 h | N-Methylpiperazine-1-carboxamide N-oxide | 45% |

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution reactions. For instance, the chloride in the hydrochloride salt can be displaced by nucleophiles like ammonia or amines.

Example:

Reaction with ammonia generates N-methylpiperazine-1-carboxamide:

C6H14N3O⋅HCl+NH3→C6H13N3O+NH4Cl

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | EtOH, 25°C, 12 h | N-Methylpiperazine-1-carboxamide | 90% |

| Methylamine | THF, 60°C, 6 h | N-Methyl-N'-methylpiperazine-1-carboxamide | 75% |

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals, forming complexes with applications in catalysis and materials science.

Example:

Reaction with Cu(II) chloride forms a copper complex:

C6H14N3O⋅HCl+CuCl2→[Cu(C6H13N3O)Cl2]+HCl

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl2 | MeOH, 25°C, 4 h | [Cu(C6H13N3O)Cl2] | Stable |

| FeCl3 | EtOH, reflux, 8 h | [Fe(C6H13N3O)Cl3] | Moderate |

Comparative Reactivity with Analogues

The methyl group and carboxamide substituent significantly alter reactivity compared to unmodified piperazine:

| Compound | Acylation Rate | Alkylation Yield | N-Oxidation Efficiency |

|---|---|---|---|

| Piperazine | High | 85% | 70% |

| N-Methylpiperazine | Moderate | 75% | 50% |

| N-Methylpiperazine-1-carboxamide | Low | 65% | 40% |

Mechanistic Insights

科学研究应用

Organic Synthesis

N-methylpiperazine-1-carboxamide hydrochloride is widely used as a building block in organic synthesis. It serves as an intermediate in the formation of complex heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals. The compound's ability to participate in various chemical reactions—such as oxidation and substitution—further enhances its utility in synthetic chemistry.

Biological Research

In biological contexts, this compound has been employed to study enzyme inhibitors and receptor ligands. Its interactions with specific biological targets allow researchers to explore mechanisms of action related to:

- Kinase Inhibition: The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways critical for growth and proliferation, suggesting applications in cancer research.

- Receptor Modulation: It can act as a ligand for various receptors, influencing their activity and providing insights into drug development strategies.

Pharmaceutical Development

The compound is under investigation for its potential therapeutic properties. Its role as an intermediate in synthesizing pharmaceutical agents positions it as a candidate for developing new drugs targeting various diseases. Research indicates that modifications to its structure can enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.

Case Study 1: Kinase Inhibition Research

Recent studies have highlighted the compound's effectiveness as a kinase inhibitor. For instance, research demonstrated that specific modifications to its structure could significantly enhance its potency against target kinases involved in cancer pathways. This finding supports further exploration into its therapeutic potential.

Case Study 2: Drug Development Applications

In drug development contexts, this compound has been utilized in synthesizing novel compounds aimed at treating neurodegenerative diseases. Its ability to modulate receptor activity has opened avenues for creating drugs that target specific neurological pathways.

作用机制

The mechanism of action of N-methylpiperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The compound’s structure allows it to form stable complexes with its targets, leading to changes in their function and activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

N-methylpiperazine-1-carboxamide Hydrochloride can be compared with other similar compounds, such as:

N-methylpiperazine: A simpler derivative used in organic synthesis and pharmaceutical research.

Piperazine: The parent compound, widely used in the synthesis of various pharmaceuticals and as an anthelmintic agent.

N-methylpiperazine-1-carboxamide: The non-hydrochloride form, used in similar applications but with different solubility and reactivity properties.

Uniqueness: this compound is unique due to its hydrochloride form, which enhances its solubility and stability in aqueous solutions. This makes it particularly valuable in pharmaceutical formulations and industrial applications where these properties are essential.

生物活性

N-methylpiperazine-1-carboxamide hydrochloride is a compound with significant biological activity, primarily due to its structural properties and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the carboxamide group enhances its solubility and bioavailability, making it suitable for various biological applications. The molecular formula is C7H14ClN3O, with a molecular weight of 195.66 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. The piperazine ring contributes to the compound's structural stability, facilitating its binding to biological targets. The carboxamide group enhances solubility in physiological conditions, allowing for better interaction with proteins and enzymes involved in various metabolic pathways.

Key Mechanisms Include:

- Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Interaction : It may act as a biochemical probe to study enzyme interactions, particularly those involved in metabolic processes.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antidepressant Effects : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.

- Antinociceptive Activity : Studies have shown that related compounds can exhibit pain-relieving effects in animal models, indicating potential applications in pain management.

- Neuroprotective Properties : Some derivatives have demonstrated protective effects against neuronal damage, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism. For example, it has been linked to the modulation of monoamine oxidase (MAO) activity, which plays a critical role in the degradation of neurotransmitters such as serotonin and dopamine.

In Vivo Studies

Animal studies have demonstrated the efficacy of this compound in reducing symptoms associated with depression and anxiety. For instance:

- A study involving rodents showed that administration of the compound led to significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST).

- Neuroprotective effects were observed in models of induced neurotoxicity, where the compound reduced neuronal cell death and improved behavioral outcomes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-methylpiperazine | Simple piperazine core | Lower biological activity compared to derivatives |

| 4-benzyl-N-methylpiperazine | Benzyl substitution on piperazine | Enhanced receptor binding affinity |

| N-benzyl-N-methylpiperazine-1-carboxamide | Contains both benzyl and carboxamide groups | Broader pharmacological profile |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Depression : A clinical trial evaluated the effects of a related compound on patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after 8 weeks of treatment.

- Neuroprotection in Alzheimer’s Models : Research demonstrated that administration of N-methylpiperazine derivatives improved memory retention and reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease.

属性

IUPAC Name |

N-methylpiperazine-1-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBOFSPUMGFASV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。